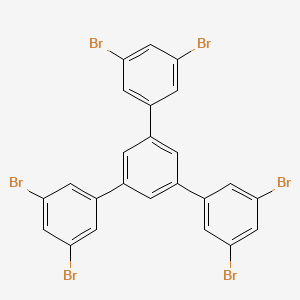

1,3,5-Tris(3,5-dibromophenyl)benzene

説明

Significance of Star-Shaped Molecular Architectures in Supramolecular Chemistry

Star-shaped molecules, a notable class of branched macromolecular architectures, are of immense interest to chemists and materials scientists. acs.org Their three-dimensional structure, characterized by linear "arms" radiating from a central core, offers unique properties not found in simple linear polymers. acs.org This distinct architecture allows for a high degree of functionalization at the periphery, leading to materials with tailored characteristics. acs.org

In supramolecular chemistry, which focuses on the weaker and reversible non-covalent interactions between molecules, star-shaped architectures play a crucial role. wikipedia.org These interactions, including hydrogen bonding, π-π stacking, and van der Waals forces, govern the self-assembly of molecules into larger, well-defined structures. wikipedia.orgresearchgate.net The defined spatial arrangement of star-shaped molecules facilitates controlled self-assembly, leading to the formation of complex and functional supramolecular systems. acs.orgillinois.edu The bottom-up approach to creating nanoscale materials often relies on the ability of smaller components to assemble into larger, discrete structures. illinois.edu

Overview of Halogenated Aromatic Compounds in Advanced Materials

Halogenated aromatic compounds are organic molecules where one or more hydrogen atoms on an aromatic ring have been replaced by a halogen, such as bromine, chlorine, or fluorine. scbt.com These compounds are of high importance in scientific research and have a wide array of applications, particularly in the development of advanced materials. scbt.comnumberanalytics.com The introduction of halogen atoms into an aromatic compound can significantly alter its physical and chemical properties. numberanalytics.com

For instance, halogenation can enhance the stability and hydrophobicity of a molecule. cymitquimica.com In the context of materials science, halogenated aromatic compounds are used as intermediates in the synthesis of high-performance polymers and dyes. scbt.comnumberanalytics.com The presence of halogens can also impart specific functionalities, such as flame retardancy and chemical resistance. scbt.com Furthermore, the carbon-halogen bond is a key feature in many chemical transformations, making these compounds versatile building blocks in organic synthesis. scbt.com The electronic properties of π-conjugated materials can be programmed through halogen bonding and aromatic interactions, influencing their luminescence and performance in optoelectronic devices. acs.org

Positioning of 1,3,5-Tris(3,5-dibromophenyl)benzene within Contemporary Chemical Research

This compound is an organic compound with a symmetrical structure featuring a central benzene (B151609) ring substituted with three 3,5-dibromophenyl groups. cymitquimica.com This high degree of bromination makes it a compound of significant interest in contemporary chemical research, particularly in materials science. cymitquimica.com

The multiple bromine atoms enhance the molecule's potential as a building block for flame retardants and in organic synthesis. cymitquimica.com Its structure is conducive to forming halogen bonds, which are crucial for self-assembly processes that create ordered nanoarchitectures. The bromine atoms can participate in specific halogen interactions that stabilize the molecular arrangement on surfaces.

From a materials science perspective, this compound is explored for its potential in organic electronics. Its brominated structure is believed to enhance the stability and performance of organic field-effect transistors (OFETs) due to improved charge transport properties facilitated by strong π-π stacking interactions.

The table below summarizes the key properties of this compound.

| Property | Value |

| Chemical Formula | C₂₄H₁₂Br₆ |

| Molecular Weight | 787.78 g/mol |

| Appearance | Solid |

| Key Structural Feature | Central benzene ring with three 3,5-dibromophenyl substituents |

| Primary Research Areas | Materials Science, Supramolecular Chemistry, Organic Electronics |

Structure

3D Structure

特性

IUPAC Name |

1,3,5-tris(3,5-dibromophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H12Br6/c25-19-4-16(5-20(26)10-19)13-1-14(17-6-21(27)11-22(28)7-17)3-15(2-13)18-8-23(29)12-24(30)9-18/h1-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBMGLVNBADCRDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C2=CC(=CC(=C2)Br)Br)C3=CC(=CC(=C3)Br)Br)C4=CC(=CC(=C4)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H12Br6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10343632 | |

| Record name | 3,3'',5,5''-Tetrabromo-5'-(3,5-dibromophenyl)-1,1':3',1''-terphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10343632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

779.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29102-67-8 | |

| Record name | 3,3'',5,5''-Tetrabromo-5'-(3,5-dibromophenyl)-1,1':3',1''-terphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10343632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 1,3,5 Tris 3,5 Dibromophenyl Benzene

Precursor Synthesis and Halogenation Techniques

The synthesis of 1,3,5-Tris(3,5-dibromophenyl)benzene often begins with the preparation of a central core structure, which is subsequently halogenated. A common precursor is 1,3,5-triphenylbenzene (B1329565). This triphenylbenzene core can be synthesized through various methods, including the cyclotrimerization of substituted acetophenones. researchgate.net For instance, the self-condensation of acetophenone (B1666503) can yield 1,3,5-triphenylbenzene. sapub.org

Once the 1,3,5-triphenylbenzene precursor is obtained, halogenation is carried out to introduce bromine atoms at specific positions on the peripheral phenyl rings. The directive effects of the existing substituents on the aromatic rings guide the position of bromination. For the synthesis of this compound, the bromine atoms are introduced at the meta-positions of the outer phenyl rings. This selective halogenation is a critical step and can be influenced by the choice of brominating agent and reaction conditions. researchgate.net Another relevant precursor is 1,3,5-tris(bromomethyl)benzene, which can be used to build more complex dendritic and light-emitting oligomeric structures. sigmaaldrich.com

Table 1: Precursors for this compound Synthesis

| Precursor Compound | Synthetic Route to Precursor | Subsequent Reaction |

|---|---|---|

| 1,3,5-Triphenylbenzene | Cyclotrimerization of acetophenone researchgate.netsapub.org | Electrophilic bromination |

Palladium-Catalyzed Coupling Reactions in the Synthesis of Aryl-Substituted Benzenes

Palladium-catalyzed cross-coupling reactions are a cornerstone in the synthesis of aryl-substituted benzenes, including this compound. researchgate.net The Suzuki-Miyaura coupling is a particularly powerful and widely used method. diva-portal.org This reaction involves the coupling of an organoboron compound (like a boronic acid) with an organohalide in the presence of a palladium catalyst and a base. nobelprize.orgtcichemicals.com

The general mechanism for the Suzuki coupling involves a catalytic cycle that includes the oxidative addition of the aryl halide to the Pd(0) complex, followed by transmetalation with the boronic acid derivative, and finally, reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. nobelprize.orgyoutube.com The versatility of the Suzuki reaction allows for the coupling of various aryl bromides with arylboronic acids to construct the desired 1,3,5-triarylbenzene framework. researchgate.net For example, 1,3,5-tribromobenzene (B165230) can be coupled with phenylboronic acid to form 1,3,5-triphenylbenzene. researchgate.net Similarly, substituted phenylboronic acids and aryl halides can be used to introduce the dibromophenyl moieties.

The efficiency and selectivity of these reactions are often high, and they tolerate a wide range of functional groups, making them ideal for the synthesis of complex molecules. nobelprize.org

Table 2: Key Steps in the Suzuki-Miyaura Catalytic Cycle

| Step | Description |

|---|---|

| Oxidative Addition | The aryl halide adds to the Pd(0) catalyst, forming a Pd(II) complex. nobelprize.org |

| Transmetalation | The organic group from the organoboron compound is transferred to the palladium complex. nobelprize.org |

Ullmann Coupling and Surface-Assisted Synthesis of Molecular Architectures

The Ullmann reaction, a copper-catalyzed coupling of aryl halides, provides another important route for the synthesis of biaryl compounds and has been adapted for the on-surface synthesis of molecular architectures. organic-chemistry.orgnih.gov This method is particularly useful for creating two-dimensional (2D) polymers and covalent organic frameworks directly on a substrate. nih.govmpg.de The on-surface synthesis approach offers precise control over the formation of covalent bonds between precursor molecules. researchgate.net

Temperature-Dependent Engineering of Two-Dimensional Polymeric Structures

The formation of 2D polymeric structures on surfaces is often a temperature-dependent process. researchgate.net By carefully controlling the temperature, the mobility of the precursor molecules on the surface and the activation of the coupling reaction can be managed. epfl.ch For instance, the self-assembly of 1,3,5-tris(4-mercaptophenyl)benzene on a Au(111) surface shows distinct structural transitions upon annealing. nih.gov At room temperature, less ordered structures are observed. Mild annealing promotes the formation of ordered molecular chains, and further heating can lead to more complex structures like Sierpiński triangles, driven by chemical transformations from Au-thiolate to thioether linkages. nih.gov This temperature-controlled polymerization allows for the engineering of specific network morphologies. lu.se

Formation of Covalent Dimers and Oligomers on Surfaces

The initial stages of on-surface polymerization often involve the formation of covalent dimers and oligomers. researchgate.net For precursors like this compound, the Ullmann coupling can be initiated by heating the substrate, which causes the cleavage of the carbon-bromine bonds and the subsequent formation of carbon-carbon bonds between adjacent molecules. researchgate.net The formation of these initial dimeric and oligomeric structures is a critical step that dictates the growth and final structure of the 2D polymer. researchgate.net The study of these intermediates provides valuable insights into the mechanism of on-surface polymerization. springerprofessional.de

Exploration of Alternative Synthetic Pathways for Polybrominated Aromatics

While palladium-catalyzed and Ullmann couplings are prevalent, researchers continue to explore alternative synthetic pathways for polybrominated aromatic compounds. One such method involves the cyclocondensation of ketone derivatives. sapub.org For example, the self-condensation of acetophenone and its derivatives can be catalyzed by Lewis acids like copper(II) chloride to produce 1,3,5-triarylbenzenes. sapub.org Subsequent bromination of these triarylbenzene cores can then yield the desired polybrominated products.

Another approach is the use of β-methylchalcone as a raw material to prepare 1,3,5-triphenylbenzene derivatives, which can then be halogenated. google.com These alternative methods can offer advantages in terms of cost, availability of starting materials, and reaction conditions.

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 1,3,5-Triphenylbenzene |

| Acetophenone |

| 1,3,5-Tris(bromomethyl)benzene |

| Palladium |

| 1,3,5-Tribromobenzene |

| Phenylboronic acid |

| Copper |

| 1,3,5-Tris(4-mercaptophenyl)benzene |

| Gold |

| Copper(II) chloride |

Advanced Characterization Techniques in Supramolecular Assembly and Structure Elucidation

Scanning Tunneling Microscopy (STM) for On-Surface Nanoarchitecture Analysis

Scanning tunneling microscopy stands as a powerful tool for the real-space visualization of molecular arrangements on conductive surfaces with atomic resolution. For molecules like 1,3,5-Tris(3,5-dibromophenyl)benzene, STM provides invaluable insights into their self-assembly into complex nanoarchitectures. While direct STM studies on this compound are not extensively reported in the reviewed literature, comprehensive studies on its isomer, 1,3,5-tris(4-bromophenyl)benzene (B1296842), offer a clear window into the expected behavior and analytical depth of this technique.

Visualization of Hexagonal Porous Halogen-Bonded Nanoarchitectures

The self-assembly of trigonal molecules like this compound is often driven by intermolecular forces such as halogen bonding, leading to the formation of ordered, porous networks. Studies on the closely related 1,3,5-tris(4-iodophenyl)benzene (B140592) have demonstrated the formation of two-dimensional porous nanoarchitectures on graphite (B72142) surfaces, stabilized by iodine-iodine halogen bonds. acs.org The structure of these networks can be influenced by the choice of solvent, highlighting the delicate balance of forces at the solid-liquid interface. acs.org For the isomer 1,3,5-tris(4-bromophenyl)benzene, on-surface synthesis via Ullmann coupling on Au(111) has been intended to create 2D polymers with hexagonal pores. researchgate.net However, the conformational flexibility of the molecular backbone can lead to the formation of various polygons, including four, five, six, seven, or eight-membered rings, rather than a uniform hexagonal network. researchgate.net

Identification of Chiral Triple-Nodes and Aperiodic Tilings in Self-Assemblies

The self-assembly of chiral molecules in two dimensions can lead to complex and sometimes unexpected arrangements. While this compound itself is not chiral, the introduction of chirality into similar molecular building blocks can result in the formation of intricate patterns. For instance, the self-assembly of chiral aromatic hydrocarbons on silver surfaces has been shown to produce aperiodic chiral tilings. researchgate.net In such systems, dense packing is achieved through a chiral triangular tiling of molecular triads. researchgate.net This demonstrates that topological constraints, guided by intermolecular forces, can govern two-dimensional molecular self-assembly, leading to aperiodic tiling. researchgate.net The potential for this compound to form such complex structures would depend on factors such as substrate interaction and co-adsorption with chiral molecules.

X-ray Photoemission Spectroscopy (XPS) and X-ray Absorption (XA) Spectroscopy

X-ray based spectroscopic techniques are powerful tools for probing the electronic structure and chemical bonding within molecular assemblies. XPS and XA spectroscopy are particularly useful for confirming the nature of intermolecular interactions, such as halogen bonding, in the nanoarchitectures formed by this compound and its isomers.

Core-Level Spectroscopy for Halogen Bonding Confirmation

High-resolution soft X-ray photoemission spectroscopy (SXPS) is instrumental in studying the formation of 2D networks derived from molecules like 1,3,5-tris(4-bromophenyl)benzene. researchgate.netlu.se By monitoring the temperature-dependent changes in the C 1s and Br 3d core-level XPS spectra, researchers can track the on-surface synthesis of covalent organic frameworks. researchgate.netlu.se These spectroscopic measurements, when compared with ab initio electronic structure calculations, provide detailed insights into the chemical bonding within the network and can help confirm the presence and nature of halogen bonds. researchgate.net For instance, the formation of halogen bonds can induce shifts in the core-level binding energies of the involved atoms, providing direct evidence of this interaction.

Spectroscopic Techniques for Molecular Conformation and Intermolecular Interactions

A variety of spectroscopic techniques can be employed to understand the molecular conformation and the subtle intermolecular interactions that govern the self-assembly of this compound.

For the isomer, 1,3,5-tris(3-bromophenyl)benzene, theoretical calculations have identified different conformers, such as those with C₃h- and Cₛ-symmetry, which could co-exist in self-assembled structures. researchgate.net The ability to control the selection of a specific conformer is crucial for achieving well-ordered nanoarchitectures. researchgate.net Spectroscopic techniques such as infrared (IR) and Raman spectroscopy, in conjunction with theoretical modeling, would be essential for identifying the conformational landscape of this compound in different environments.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Solution-State Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the unambiguous structural elucidation of "this compound" in solution. By analyzing the chemical environment of magnetically active nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR confirms the molecule's connectivity and high degree of symmetry.

Due to the molecule's C₃ symmetry, the NMR spectra are significantly simplified. In the ¹H NMR spectrum, the hydrogen atoms on the central benzene (B151609) ring and the outer dibromophenyl rings are chemically equivalent within their respective groups, leading to distinct, well-resolved signals. The protons on the outer phenyl rings are expected to appear as two distinct signals: a triplet and a doublet, arising from the meta-coupling between them. The protons on the central ring would appear as a singlet.

Similarly, the ¹³C NMR spectrum would show a limited number of signals, corresponding to the chemically non-equivalent carbon atoms in the structure, again reflecting the molecule's inherent symmetry. The carbon atoms directly bonded to bromine would exhibit characteristic chemical shifts in the downfield region of the spectrum. While specific spectral data for "this compound" is not widely published, data from the analogous compound "1,3,5-Tris(4-bromophenyl)benzene" shows characteristic signals for the aromatic protons and carbons, which can be used for comparative analysis. rsc.org For instance, in "1,3,5-Tris(4-bromophenyl)benzene," the proton signals appear at δ 7.70 (s, 3H), 7.62 (d, J = 8.5 Hz, 6H), and 7.56 (d, J = 8.5 Hz, 6H), while the carbon signals are observed at 141.7, 139.9, 132.3, 129.0, 125.2, and 122.4 ppm. rsc.org

Table 1: Predicted ¹H and ¹³C NMR Spectral Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Assignment |

|---|---|---|---|

| ¹H | ~7.8 - 8.0 | s (singlet) | Protons on the central benzene ring |

| ¹H | ~7.6 - 7.8 | d (doublet) | Protons ortho to the C-C linkage on outer rings |

| ¹H | ~7.5 - 7.7 | t (triplet) | Proton para to the C-C linkage on outer rings |

| ¹³C | ~140 - 145 | s | Quaternary carbons of the central ring |

| ¹³C | ~135 - 140 | s | Quaternary carbons linking the rings |

| ¹³C | ~125 - 135 | d | CH carbons of the outer rings |

| ¹³C | ~120 - 125 | s | Carbons bonded to bromine |

| ¹³C | ~120 - 125 | d | CH carbon of the central ring |

Note: These are predicted values based on the analysis of similar substituted benzene structures. Actual experimental values may vary depending on the solvent and other experimental conditions.

Infrared (IR) Spectroscopy for Functional Group Analysis and Hydrogen Bonding Detection

Infrared (IR) spectroscopy is employed to identify the functional groups and ascertain the vibrational modes within the "this compound" molecule. The IR spectrum provides a characteristic fingerprint, confirming the presence of aromatic rings and carbon-bromine bonds.

Key absorption bands in the IR spectrum include:

Aromatic C-H Stretching: Weak to medium intensity bands typically appear above 3000 cm⁻¹, characteristic of the C-H bonds on the benzene rings. spectroscopyonline.com

Aromatic C=C Stretching: A series of sharp bands are observed in the 1400-1600 cm⁻¹ region, which are indicative of the carbon-carbon double bond vibrations within the aromatic rings. spectroscopyonline.comlibretexts.org

C-H Out-of-Plane Bending: Strong absorption bands in the 650-1000 cm⁻¹ region result from the out-of-plane bending of the C-H bonds. The exact position of these bands can provide information about the substitution pattern of the benzene rings. libretexts.org

C-Br Stretching: The carbon-bromine bond vibrations are expected to produce strong absorptions in the lower frequency (fingerprint) region of the spectrum, typically between 500 and 600 cm⁻¹.

While "this compound" itself does not possess classical hydrogen bond donating or accepting groups, IR spectroscopy is a crucial technique for detecting hydrogen bonding when this molecule is part of a larger supramolecular assembly. If co-crystallized or mixed with molecules containing O-H or N-H groups, shifts in the characteristic stretching frequencies of these groups (e.g., a broadening and shifting to lower wavenumbers of the O-H band typically found around 3200-3600 cm⁻¹) would indicate the formation of intermolecular hydrogen bonds. researchgate.net

Table 2: Characteristic Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

|---|---|---|

| 3100 - 3000 | Medium to Weak | Aromatic C-H Stretching |

| 1600 - 1450 | Medium to Strong | Aromatic C=C Ring Stretching |

| 1000 - 650 | Strong | Aromatic C-H Out-of-Plane Bending |

| 600 - 500 | Strong | C-Br Stretching |

Note: These are typical ranges for the assigned functional groups.

Supramolecular Chemistry and Non Covalent Interactions

Halogen Bonding in Directed Self-Assembly

Halogen bonding is a primary directional force in the self-assembly of TDBP, particularly in two-dimensional networks on surfaces. The bromine substituents act as electrophilic regions (σ-holes) that can interact with nucleophilic sites, guiding the molecules into specific arrangements.

The self-assembly of TDBP on a Au(111) surface results in a porous hexagonal network stabilized by a specific halogen-halogen interaction motif known as the X3 synthon. rsc.org This synthon involves three bromine atoms from three different molecules converging. Two distinct geometries of this synthon have been identified:

X3-A Synthon: This is the predominant motif within the molecular domains. It is composed of three Type-II halogen interactions, also referred to as halogen bonds. In a Type-II interaction, the C-Br bond axis of one molecule points towards the bromine atom of a neighboring molecule, with the C-Br···Br angle being approximately 180° and the other being close to 90°. rsc.org This geometry is crucial for the formation of the primary hexagonal porous structure.

X3-B Synthon: This geometry is observed at the boundaries between different molecular domains. It is composed of two Type-II interactions and one Type-I interaction. rsc.org A Type-I halogen interaction is characterized by a geometry where the two C-Br···Br angles are roughly equal. The presence of this synthon helps to stabilize the interface between domains with different molecular orientations. rsc.org

Core-level spectroscopy has confirmed the existence of these two distinct types of halogen interactions within the self-assembled organic layer. rsc.org

Below is an interactive data table summarizing the characteristics of the X3 synthons observed in TDBP self-assembly.

| Synthon Type | Composition | Location | Function |

| X3-A | Three Type-II Halogen Bonds | Within molecular domains | Stabilizes the primary hexagonal network |

| X3-B | Two Type-II and one Type-I Halogen Bond | At domain boundaries | Stabilizes the interface between domains |

The self-assembly of TDBP is significantly influenced by the underlying substrate, particularly the herringbone reconstruction of the Au(111) surface. This reconstruction creates alternating regions of face-centered-cubic (fcc) and hexagonal-close-packed (hcp) stacking.

The study of TDBP on Au(111) has shown that domain boundaries in the supramolecular network preferentially form over the hcp regions of the gold surface reconstruction. rsc.org At these boundaries, the TDBP molecules in adjacent domains are rotated by 180° relative to each other. The stabilization of these domain boundaries is achieved through the formation of the X3-B synthons. rsc.org This demonstrates that the subtle changes in the surface potential and topography due to the reconstruction can be harnessed to control and modify the long-range order of supramolecular assemblies. The substrate is not merely a passive scaffold but an active component that directs the placement and nature of intermolecular interactions.

Hydrogen Bonding Networks in Related Benzene (B151609) Derivatives

While 1,3,5-Tris(3,5-dibromophenyl)benzene itself does not possess classical hydrogen bond donor groups, the principles of directed assembly using a 1,3,5-trisubstituted benzene core are well-illustrated by related derivatives that utilize hydrogen bonding.

For instance, molecules where three 2,4-diamino-1,3,5-triazinyl (DAT) groups are attached to a central phenyl core demonstrate a significant capacity for forming extensive hydrogen-bonded networks. figshare.comresearchgate.net Each DAT group can form multiple N-H···N hydrogen bonds, leading to robust 2D sheets built from hexameric rosettes or complex 3D networks, depending on the conformation enforced by the molecular structure. figshare.comresearchgate.net Similarly, benzene-1,3,5-triacetic acid forms intricate three-dimensional networks where each molecule is connected to four others through a total of ten hydrogen bonds. nih.gov These examples underscore the power of the trigonal 1,3,5-benzene scaffold in pre-organizing functional groups to create highly ordered, extended supramolecular structures through directional hydrogen bonding.

Mechanisms of Self-Assembly and Nucleation Phenomena

The process by which molecules like TDBP transition from a disordered state in solution to a highly ordered crystalline solid is complex and often deviates from classical nucleation theory.

Experimental and computational studies on the closely related 1,3,5-tris(4-bromophenyl)benzene (B1296842) (3BrY) have provided strong evidence for a two-step nucleation mechanism. nih.govresearchgate.net This non-classical pathway involves:

Formation of Prenucleation Clusters: Initially, molecules in a supersaturated solution aggregate to form disordered, liquid-like clusters. These clusters are stabilized by non-specific interactions, primarily involving the aromatic cores. nih.gov

Structural Reorganization: Within these amorphous precursors, molecules begin to rearrange into more ordered, crystal-like configurations. This internal ordering process represents the second step, leading to the formation of a critical nucleus that can then grow into a macroscopic crystal.

Simulations have shown that interactions between the aromatic cores are the key supramolecular motif present in both the initial prenucleation clusters and the final crystalline state, with dimers and trimers adopting local crystal-like arrangements even within the disordered aggregates. nih.gov This two-step process, where an intermediate amorphous phase precedes crystallization, is a crucial concept in understanding the self-assembly of these complex aromatic molecules.

Formation of Amorphous Intermediates and Cluster Growth

While detailed experimental studies on the nucleation and growth of this compound from solution are not extensively documented, the behavior of its close structural analogue, 1,3,5-Tris(4-bromophenyl)benzene (3BrY), provides significant insights into the likely mechanisms. Research on 3BrY has demonstrated that its nucleation from solution follows a non-classical, two-step mechanism involving the initial formation of amorphous intermediates. nih.govresearchgate.net

This process begins with the self-assembly of monomers into disordered, liquid-like clusters in a supersaturated solution. researchgate.net Computational modeling and experimental evidence for 3BrY suggest that these initial amorphous clusters consist of approximately 10-15 monomer units. researchgate.net These early-stage precursors are transient and dynamic, with molecules and smaller oligomers continuously exchanging with the surrounding solution.

The growth of these amorphous clusters is characterized by a continuous rearrangement of ordered and disordered domains. researchgate.net Within these clusters, interactions between the aromatic cores of the molecules represent the primary supramolecular motif. nih.govresearchgate.net This leads to the presence of dimers and trimers that are locally arranged in configurations resembling the final crystal structure. nih.govresearchgate.net As these clusters grow, they can reach a size of up to 200 monomer units, at which point they begin to develop a more defined, elongated morphology, which is a precursor to the needle-like crystals observed macroscopically. researchgate.net

The driving force for this clustering is the tendency of the molecules to form eclipsed dimers, a process that is significantly influenced by the solvent. researchgate.net In solvents where the molecule is poorly soluble, the system tends to form a single, disordered cluster to minimize the exposed surface area. researchgate.net In more favorable solvents, a more ordered, multi-columnar arrangement reminiscent of the crystal structure can be observed within the growing clusters. researchgate.net This dynamic process of formation and rearrangement of amorphous intermediates is a critical step preceding the formation of a crystalline nucleus.

Given the structural similarities and the dominant role of non-covalent interactions in the self-assembly of both this compound and its 4-bromo substituted analogue, it is plausible that the former also undergoes a similar two-step nucleation process involving the formation of amorphous intermediates and subsequent cluster growth.

Interactive Data Tables

Table 1: Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₂₄H₁₂Br₆ |

| Symmetry | C3-Symmetric |

| Primary Non-Covalent Interaction | Halogen Bonding |

Table 2: Comparison of Related Compounds

| Compound Name | Key Feature in Supramolecular Assembly |

|---|---|

| This compound | Self-assembly dominated by Type II halogen interactions. |

Theoretical and Computational Studies

Density Functional Theory (DFT) Calculations for Structural and Electronic Properties

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 1,3,5-Tris(3,5-dibromophenyl)benzene and its isomers, DFT calculations are instrumental in predicting its three-dimensional geometry, electronic characteristics, and reactivity.

Researchers employ DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G* or 6-311G**, to model the molecule's properties. semanticscholar.org These calculations typically begin by optimizing the molecular structure to find its lowest energy conformation. The optimized geometry provides precise information on bond lengths, bond angles, and dihedral angles between the central and peripheral phenyl rings.

Once the geometry is optimized, a range of electronic properties can be calculated. Key among these are the energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, as it relates to the molecule's electronic excitation potential and its stability. acs.org For organic semiconductors, a smaller HOMO-LUMO gap is often desirable for efficient charge transport.

Furthermore, DFT can generate maps of electron density and molecular electrostatic potential (MEP). These maps are crucial for understanding intermolecular interactions, as they reveal electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. semanticscholar.org This information helps predict how the molecule will interact with other molecules or surfaces, which is fundamental to its use in supramolecular assembly and organic electronics. In related brominated compounds, DFT has also been used to compare calculated vibrational modes with experimental spectroscopic data to confirm structural assignments. nih.govresearchgate.net

| Calculated Property | Significance | Typical DFT Method | Reference |

|---|---|---|---|

| Optimized Molecular Geometry | Provides precise bond lengths, angles, and planarity. | B3LYP/6-31G | semanticscholar.org |

| HOMO-LUMO Energies | Determines electronic band gap, stability, and charge transport properties. | B3LYP/6-311G** | |

| Electron Density Distribution | Shows the distribution of electrons within the molecule. | B3LYP/6-31+G(d) | acs.org |

| Molecular Electrostatic Potential (MEP) | Identifies electrophilic and nucleophilic sites for predicting intermolecular interactions. | B3LYP/6-31G | semanticscholar.org |

| Vibrational Frequencies | Correlates theoretical structure with experimental IR/Raman spectra. | B3LYP/LanL2DZ | researchgate.net |

Molecular Dynamics (MD) Simulations for Nucleation and Growth Mechanisms

While DFT provides a static picture of a single molecule, Molecular Dynamics (MD) simulations are used to study the behavior of many molecules over time. This technique is particularly valuable for understanding the mechanisms of nucleation and crystal growth from solution. For the closely related isomer 1,3,5-Tris(4-bromophenyl)benzene (B1296842), extensive MD simulations have provided detailed insights into these processes. acs.orgacs.org

These studies show that the nucleation process follows a non-classical, two-step mechanism. acs.orgnih.gov

Formation of Amorphous Clusters: Initially, individual molecules in a supersaturated solution aggregate to form small, disordered, liquid-like clusters. acs.orgnih.gov These transient precursors typically consist of 10 to 20 monomer units and can easily fluctuate in size and shape. acs.orgacs.org The interactions between the aromatic cores of the molecules are the primary driving force for this initial assembly. nih.gov

Structural Reorganization and Nucleation: The rate-limiting step is the internal reorganization of these amorphous clusters into an ordered, crystalline nucleus. researchgate.net

Once a stable nucleus is formed, it grows by the continuous addition of molecules and smaller clusters from the solution. MD simulations reveal that as these clusters grow larger (e.g., up to 200 monomers), they adopt an elongated, needle-like morphology. acs.org This anisotropy is consistent with the needle-like shape of macroscopic crystals observed experimentally. The growth mechanism involves a dynamic exchange of molecules between the cluster and the solution, a process that resembles the self-assembly of supramolecular fibers. acs.org Advanced simulation techniques like metadynamics are often employed to enhance sampling and overcome the long timescales typically associated with nucleation events. nih.govresearchgate.net

| Stage | Description | Key Characteristics | Reference |

|---|---|---|---|

| 1. Initial Aggregation | Molecules in solution form small, transient clusters. | Disordered, liquid-like; 10-20 monomers in size. | acs.orgacs.org |

| 2. Nucleation | Amorphous clusters undergo internal rearrangement to form an ordered crystal nucleus. | Rate-limiting step; transition from disordered to ordered state. | researchgate.net |

| 3. Growth | The stable nucleus grows by adding more molecules from the solution. | Develops an elongated, needle-like morphology; dynamic exchange with solution. | acs.org |

Quantum Chemical Calculations for Mechanistic Insights in Related Brominated Compounds

Quantum chemical calculations, including DFT, are essential for elucidating the complex reaction mechanisms involving brominated aromatic compounds. By modeling reactants, transition states, and products, these calculations provide a detailed understanding of reaction pathways and energetics that guide the synthesis of molecules like this compound.

One of the most fundamental reactions is electrophilic aromatic substitution, such as the bromination of benzene (B151609). researchgate.net Quantum chemical calculations have been used to investigate the features of this reaction, confirming the commonly accepted mechanism involving the formation of a σ-complex (or Wheland intermediate). researchgate.netdiva-portal.org These models can calculate the energy barriers for each step, identifying the rate-determining step of the reaction.

In more complex systems, such as the Pd-catalyzed bromination of aromatic C-H bonds, DFT modeling can characterize multiple possible reaction mechanisms. acs.org For instance, calculations can distinguish between pathways involving oxidative addition/reductive elimination and those involving electrophilic cleavage, helping to determine which mechanism is operative under specific reaction conditions. acs.org

| Reaction Type | Mechanistic Insight from Calculations | Computational Method | Reference |

|---|---|---|---|

| Electrophilic Bromination of Benzene | Confirmation of the σ-complex intermediate and reaction energy profile. | M06-2X/6-311+G(D) | researchgate.net |

| Pd-Catalyzed C-H Bromination | Characterization of competing pathways (e.g., oxidative addition vs. electrophilic cleavage). | DFT | acs.org |

| Bromination of Allylaryls | Demonstrated how electron density on the aryl ring controls the reaction pathway and product formation. | DFT | acs.orgnih.gov |

| Catalytic Debromination | Investigation of bond dissociation energies and electron transfer mechanisms. | DFT | nih.gov |

Applications in Advanced Materials and Nanotechnology

Building Blocks for Two-Dimensional (2D) Organic Nanoarchitectures and Frameworks

The C3 symmetry and peripherally located, reactive carbon-bromine bonds of 1,3,5-Tris(3,5-dibromophenyl)benzene make it an ideal building block for creating ordered, porous 2D networks through on-surface synthesis. This approach allows for the construction of atomically precise organic materials directly on a substrate.

Research has demonstrated that when this compound molecules are deposited onto a high-temperature Au(111) surface, they undergo an Ullmann coupling reaction. researchgate.net This surface-mediated reaction involves the cleavage of carbon-bromine bonds and the subsequent formation of new carbon-carbon bonds between adjacent molecules. rsc.orgresearchgate.net This process enables the molecules to link together in predictable patterns, forming covalent dimers, hexagons, and extended 2D tessellation nanoarchitectures. researchgate.net The resulting structures are essentially single-layer organic networks with potential applications in nanotemplating, catalysis, and molecular electronics.

| Property | Description | Governing Principle |

|---|---|---|

| Synthesis Method | On-surface synthesis via Ullmann coupling. researchgate.net | Thermally activated dehalogenation and C-C bond formation on a catalytic metal surface (e.g., Au(111)). researchgate.netrsc.org |

| Precursor Molecule | This compound. researchgate.net | C3-symmetric molecule with multiple reactive sites. |

| Resulting Structures | Covalent dimers, hexagons, and extended porous 2D networks. researchgate.net | Programmed self-assembly directed by molecular geometry. |

| Potential Applications | Nanotemplates, catalysis, optoelectronics, sensors, data storage. | The ordered porosity and extended π-conjugation of the final structures. |

Covalent Organic Frameworks (COFs) are crystalline porous polymers formed from organic building blocks linked by strong covalent bonds. rsc.orgrsc.org The design principles that allow this compound to form 2D networks on surfaces are directly applicable to the synthesis of 2D COFs. Its trigonal symmetry is ideal for forming hexagonal porous networks, a common and stable topology in COF chemistry. While its isomer, 1,3,5-tris(4-bromophenyl)benzene (B1296842), has been more extensively studied for creating 2D COFs, the 3,5-dibromo substitution pattern offers a different geometry for pore design and functionalization. rsc.orgresearchgate.netnih.gov The debromination and subsequent polymerization of this molecule can lead to lightweight, thermally stable materials with high surface areas, suitable for applications in gas storage and separation.

A related, though less brominated, precursor, 1,3,5-tris(3-bromophenyl)benzene, has been successfully used to fabricate porous carbon nanoribbons through a multi-step on-surface synthesis process on silver surfaces. nih.govacs.orgnih.gov The process begins with an Ullmann-type reaction to form flexible polymer chains, which then undergo a pre-programmed isomerization and dehydrogenation upon further thermal annealing to create the final rigid, porous nanoribbon structure. acs.orgnih.govacs.orgscispace.com This work highlights the sophisticated control achievable with star-shaped phenylbenzene precursors. Given its structural similarity and higher number of reactive sites, this compound serves as a promising candidate for creating more complex or densely interconnected one-dimensional and two-dimensional porous carbon nanostructures.

Role in Flame Retardancy Mechanisms (General Principles of Brominated Flame Retardants)

As a molecule with a high bromine content by weight, this compound is representative of the class of brominated flame retardants (BFRs). mst.dk BFRs are added to polymers and other materials to inhibit or suppress combustion. bromxchem.com The primary mechanism of action for most BFRs occurs in the gas phase during a fire. frfabric.comebfrip.org

When a material containing a BFR like this compound is heated, the C-Br bonds, being weaker than C-H and C-C bonds, are among the first to break. This thermal decomposition releases bromine-containing species into the surrounding environment. researchgate.netresearchgate.net The decomposition of aromatic BFRs typically yields brominated products of incomplete combustion (BPICs), which can include hydrogen bromide (HBr), bromine radicals (Br•), and various brominated aromatic compounds such as brominated benzenes and phenols. researchgate.netnih.govcetjournal.it The efficiency of a BFR is partly determined by its ability to release these active species at a temperature that coincides with the decomposition of the polymer it is protecting. researchgate.net

The key to the flame-retardant action of BFRs is the chemical interference with the combustion chain reaction in the gas phase (the flame itself). frfabric.comyoutube.com Combustion is a radical-driven process that relies on highly reactive species, particularly hydrogen (H•) and hydroxyl (OH•) radicals, to propagate. mst.dk The HBr and Br• released from the BFR act as radical scavengers. ebfrip.orgresearchgate.net They react with the high-energy H• and OH• radicals, replacing them with much less reactive Br• radicals. frfabric.com This "quenching" effect disrupts the chain reaction, cools the system, and reduces the rate of heat generation, thereby slowing or extinguishing the fire. ebfrip.orgacs.org

| Reaction Step | Chemical Equation | Significance |

|---|---|---|

| Flame Propagation (Example) | H• + O₂ → OH• + O• | A key chain-branching step that produces highly reactive radicals. |

| Inhibition Step 1 | H• + HBr → H₂ + Br• | Removes a highly reactive H• radical. acs.org |

| Inhibition Step 2 | OH• + HBr → H₂O + Br• | Removes a highly reactive OH• radical. acs.org |

| Overall Effect | H•, OH• (high reactivity) → Br• (low reactivity) | The chain reaction is slowed or terminated, inhibiting the flame. frfabric.comosti.gov |

Precursors for Organic Electronic and Optoelectronic Materials

The conjugated system of aromatic rings in this compound, combined with its potential for polymerization, makes it a valuable precursor for organic electronic and optoelectronic materials. Through on-surface synthesis reactions, individual molecules can be stitched together to form extended, conjugated 2D polymers. These resulting nanostructures, such as the porous networks and nanoribbons discussed earlier, possess collective electronic properties that differ significantly from the single precursor molecule.

The creation of large, ordered π-conjugated systems is a primary goal in the field of organic electronics. Such materials can exhibit semiconductor properties, making them suitable for use in applications like field-effect transistors, sensors, and optoelectronic devices. The macromolecular structures derived from this compound are being explored for exactly these purposes, where the precise, bottom-up fabrication method allows for unparalleled control over the final material's structure and, consequently, its electronic properties.

Application in Adsorption Membranes for Organic Pollutants

Porous organic polymers (POPs) have emerged as highly effective materials for the removal of organic pollutants from water due to their high surface area, tunable porosity, and excellent chemical stability. The compound this compound serves as a key building block for creating such porous networks. The multiple bromine atoms act as reactive handles for polymerization reactions, such as palladium-catalyzed cross-coupling reactions, to form robust, cross-linked polymer frameworks.

A close structural analog, 1,3,5-Tris(4-bromophenyl)benzene, is known to be a precursor for synthesizing porous aromatic frameworks that can be developed into adsorption membranes for treating organic pollutants. These materials function by trapping pollutant molecules within their porous structure. Research has shown that phenyl porous organic polymers can exhibit high adsorption capacities for pollutants like the antibiotic tetracycline, with rapid adsorption kinetics and excellent reusability over multiple cycles. mdpi.com

The synthesis of conjugated microporous polymers (CMPs) from 1,3,5-connected benzene (B151609) systems has been shown to produce materials with significant porosity and high surface areas. rsc.org While often studied for gas adsorption like CO2, the principles extend to the adsorption of organic molecules from aqueous solutions. rsc.org The hydrophobicity imparted by the aromatic rings and bromine atoms in a polymer derived from this compound would be advantageous for adsorbing nonpolar organic pollutants from water. cymitquimica.com For example, nanoporous organic polymers have been synthesized that show high uptake capacities for benzene (989 mg g⁻¹) and cyclohexane (B81311) (441 mg g⁻¹). rsc.org

The performance of these adsorption membranes can be quantified by various parameters as detailed in the table below, based on findings for related porous organic polymers.

| Adsorbent Type | Target Pollutant | Max. Adsorption Capacity (q_m) | Adsorption Model | pH Adaptability | Reusability |

| Phenyl Porous Organic Polymers (P-POPs) | Tetracycline | 581 mg/g | Sips | 2-10 | >5 cycles with >87% efficiency |

| Nanoporous Organic Polymer (NOP-Ad-1) | Benzene | 989 mg/g | - | - | - |

| Nanoporous Organic Polymer (NOP-Ad-1) | Cyclohexane | 441 mg/g | - | - | - |

Potential in Sensor Applications (Related Halogenated Compounds)

The field of chemical sensing has seen significant advancements through the use of supramolecular interactions, where specific non-covalent bonds lead to a detectable signal upon binding with an analyte. Halogenated organic compounds are of particular interest due to their ability to participate in "halogen bonding," a highly directional interaction between an electrophilic region on a halogen atom and a Lewis base. rsc.org

This compound, with its six bromine atoms, has considerable potential as a building block for chemical sensors. These bromine atoms can act as halogen bond donors, enabling the selective recognition of anions or other electron-rich species. This interaction can be exploited to design optical or electrochemical sensors. rsc.org

The core structure, 1,3,5-triphenylbenzene (B1329565) (1,3,5-TPB), is already known as a versatile and stable fluorescent platform for creating chemo-sensors. rsc.orgresearchgate.net By functionalizing this core, researchers have developed sensors for various analytes, including nitroaromatic explosives and fluoride (B91410) ions. rsc.org The introduction of multiple bromine atoms onto this platform, as in this compound, would not only provide sites for halogen bonding but also influence the electronic properties of the core fluorophore, potentially leading to new sensing capabilities.

The order of increasing sensitivity to radiation for halogenated benzenes is fluorobenzenes < chlorobenzenes < bromobenzenes < iodobenzenes, which is related to the polarizability of the halogen atom. researchgate.net This suggests that brominated compounds like this compound could be highly responsive components in sensors that rely on changes in electronic or photophysical properties upon analyte binding. The development of sensors based on halogen bonding is a rapidly growing field, with applications in detecting both anions and neutral Lewis bases in various media, including aqueous solutions. rsc.org

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1,3,5-Tris(3,5-dibromophenyl)benzene, and how can reaction efficiency be optimized?

- Methodological Answer : The compound is typically synthesized via Ullmann coupling or nucleophilic aromatic substitution using brominated precursors. Reaction efficiency depends on catalyst choice (e.g., CuI for Ullmann), solvent polarity (DMSO or DMF for polar intermediates), and temperature control (80–120°C). Factorial design experiments can systematically optimize parameters like stoichiometry, solvent, and reaction time to maximize yield . For example, varying the molar ratio of aryl halide to benzene core in a controlled environment (e.g., inert atmosphere) reduces side reactions. Purification via column chromatography or recrystallization is critical to isolate the product .

Q. Which spectroscopic techniques are most reliable for structural confirmation?

- Methodological Answer : Nuclear magnetic resonance (¹H/¹³C NMR) and high-resolution mass spectrometry (HRMS) are primary tools. NMR resolves aromatic proton environments and confirms substitution patterns, while HRMS validates molecular weight. Complementary techniques include Fourier-transform infrared spectroscopy (FTIR) to track C-Br stretching (~500–600 cm⁻¹) and X-ray crystallography for absolute stereochemical confirmation . For trace impurities, gas chromatography-mass spectrometry (GC-MS) is recommended .

Advanced Research Questions

Q. How can computational methods like density functional theory (DFT) predict electronic properties or reactivity?

- Methodological Answer : DFT calculations (e.g., B3LYP/6-311G** basis set) model electron distribution, HOMO-LUMO gaps, and electrostatic potential surfaces. These predict sites for electrophilic attack or halogen bonding. NIST’s Chemistry WebBook provides reference data for validating computational results, such as dipole moments or vibrational frequencies . For example, comparing calculated vs. experimental NMR chemical shifts (δ ppm) refines computational models .

Q. What strategies resolve contradictions in reported thermal stability or degradation pathways?

- Methodological Answer : Thermogravimetric analysis (TGA) under inert vs. oxidative atmospheres identifies decomposition thresholds. Conflicting data may arise from polymorphic forms or residual solvents. Replicate experiments using controlled heating rates (e.g., 10°C/min) and validate via differential scanning calorimetry (DSC). Cross-reference with crystallography to correlate stability with molecular packing . For degradation products, liquid chromatography-tandem MS (LC-MS/MS) isolates and identifies fragments .

Q. How do solvent polarity and temperature influence bromination regioselectivity during synthesis?

- Methodological Answer : Polar aprotic solvents (e.g., DMF) stabilize transition states in electrophilic bromination, favoring para-substitution on aryl rings. Low temperatures (−10°C to 0°C) reduce kinetic competition, enhancing selectivity. In situ monitoring via UV-Vis spectroscopy tracks intermediate formation. Reaction progress analysis (e.g., GC-MS at intervals) identifies competing pathways .

Q. What role does this compound play in supramolecular or coordination chemistry?

- Methodological Answer : The bromine atoms act as hydrogen-bond acceptors, enabling self-assembly into porous frameworks or coordination with transition metals (e.g., Pd or Pt). X-ray diffraction (XRD) reveals lattice parameters, while BET surface area analysis quantifies porosity. For catalytic applications, cyclic voltammetry assesses redox activity .

Data Contradiction Analysis

Q. How to address discrepancies in reported solubility or crystallinity?

- Methodological Answer : Solubility variations may arise from particle size (nanoscale vs. bulk) or solvent purity. Use dynamic light scattering (DLS) to measure particle size distributions. Crystallinity differences are probed via powder XRD; annealing samples at 150°C for 2 hours can standardize polymorphs. Compare results with literature protocols to identify methodological divergences .

Experimental Design Considerations

Q. What factorial design approaches optimize multi-step synthesis?

- Methodological Answer : A 2³ factorial design (temperature, catalyst loading, reaction time) identifies interactions between variables. Response surface methodology (RSM) models nonlinear relationships, while ANOVA determines statistical significance. For example, optimizing bromination steps using a central composite design reduces trial counts by 40% .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。